Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Description
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 747414-19-3) is a complex ester featuring a butenolide core (α,β-unsaturated γ-lactone) substituted with a 2,4-bis(benzyloxy)-5-isopropylphenyl group. Its molecular formula is inferred as C29H28O7, yielding a molecular weight of ~488.5 g/mol (calculated). The compound’s structure includes two benzyloxy groups, an isopropyl substituent, and an ethyl ester, which collectively influence its physicochemical and reactive properties.
Properties
IUPAC Name |
ethyl (Z)-4-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O6/c1-4-33-29(32)26(31)16-25(30)24-15-23(20(2)3)27(34-18-21-11-7-5-8-12-21)17-28(24)35-19-22-13-9-6-10-14-22/h5-17,20,30H,4,18-19H2,1-3H3/b25-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWHULNCUICBG-XYGWBWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647250 | |
| Record name | Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-19-3 | |
| Record name | Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a hydroxy acid derivative with an alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
- Core Structure: The target compound’s butenolide core contrasts with the isoxazole (CAS 747414-22-8), thiazolidine-dione (CAS 136401-70-2), and carbamate (CAS 204704-95-0) backbones. These differences dictate reactivity; e.g., the butenolide’s conjugated enone system may undergo Michael additions, while isoxazoles are prone to cycloaddition reactions.
- Substituent Effects :
- The iodine atom in CAS 747414-22-8 increases molecular weight by ~108 g/mol compared to the target compound and may enhance electrophilic reactivity for cross-coupling reactions.
- Benzyloxy groups in both the target and CAS 747414-22-8 suggest shared synthetic strategies (e.g., benzyl protection/deprotection).
- The trifluoromethyl group in CAS 204704-95-0 introduces lipophilicity and metabolic stability, common in agrochemical or pharmaceutical applications.
Physicochemical Properties
Limited data exist for the target compound, but comparisons with CAS 747414-22-8 (isoxazole derivative) reveal:
- Boiling Point : The isoxazole analog has a high predicted boiling point (680.3±55.0°C ), likely due to its iodine atom and carboxamide group . The target compound, lacking these, may have a lower boiling point.
- pKa: The isoxazole’s pKa (9.75±0.46) reflects weak basicity from the carboxamide . The target’s hydroxyl group (butenolide) and ester moiety suggest acidic protons (pKa ~4–5 for enols).
Biological Activity
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate, with the CAS number 747414-19-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H30O6
- Molecular Weight : 474.55 g/mol
- Structure : The compound features a complex structure characterized by multiple aromatic rings and functional groups that may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar scaffolds can possess high oxygen radical absorbance capacity (ORAC) values, indicating their effectiveness in neutralizing free radicals and reducing oxidative stress .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds structurally related to this compound have demonstrated competitive inhibition against MAO-B with IC50 values comparable to established inhibitors like rasagiline and safinamide .
Neuroprotective Effects
The neuroprotective effects of this compound have been evaluated through various in vitro and in vivo studies. The ability to inhibit oxidative stress and modulate neuroinflammation suggests a promising role in protecting neuronal cells from damage associated with neurodegenerative disorders .
Summary of Key Studies
- MAO-B Inhibition Study :
- Antioxidant Activity Assessment :
- Neuroprotective Mechanism Investigation :
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
